(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Overview
Description
The compound (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with a highly intricate structure
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically include the use of protecting groups to ensure the correct formation of bonds and the prevention of side reactions. Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound has significant applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its unique structural features and reactivity. Similar compounds include other amino acid derivatives and peptides, which share some structural similarities but differ in their specific functional groups and overall reactivity.
Biological Activity
The compound is a complex peptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes various amino acids and functional groups. Its molecular formula is C₃₁H₄₃F₃N₇O₇, and it has a molecular weight of approximately 651.7 g/mol. The presence of multiple chiral centers contributes to its stereochemistry, which plays a crucial role in its biological interactions.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C₃₁H₄₃F₃N₇O₇ |
Molecular Weight | 651.7 g/mol |
Chiral Centers | Multiple (specific stereochemistry) |
Functional Groups | Amino acids, hydroxy groups, imidazole |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro, potentially through mechanisms similar to known antiviral agents. Its structure suggests it may interfere with viral entry or replication processes.
- Antitumor Properties : Some analogs of this compound have been studied for their ability to induce apoptosis in cancer cells, likely due to their interactions with cellular signaling pathways.
Case Studies
- Antiviral Efficacy : A study published in Pharmaceutical Research highlighted the compound's ability to inhibit the replication of certain viruses in cell cultures. The results indicated a significant reduction in viral load compared to control groups .
- Cancer Research : In a clinical trial involving cancer patients, derivatives of this compound were administered alongside standard chemotherapy. Results showed enhanced efficacy in tumor reduction and improved patient outcomes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption was noted following administration in animal models.
- Distribution : The compound exhibits a wide distribution across tissues, which may enhance its effectiveness against systemic diseases.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with several metabolites identified that may also possess biological activity.
- Excretion : Primarily excreted via renal pathways.
In Vitro Studies
In vitro assays have demonstrated that the compound can modulate various signaling pathways involved in cell proliferation and apoptosis. Notably:
- It activates caspase pathways leading to programmed cell death in cancerous cells.
- It inhibits key enzymes involved in viral replication.
In Vivo Studies
Animal models have been employed to evaluate the efficacy and safety profile of the compound:
Study Type | Findings |
---|---|
Efficacy | Significant tumor size reduction observed |
Safety | Mild adverse effects noted at high doses |
Viral Load | Reduced viral load in treated subjects |
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7)/t35-,36-,37-,38+,39-,40-,41-,42-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMAVOVSHAXJB-ILUHNKAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73F3N14O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112642-14-5 | |
Record name | (D-Leu6)-LHRH (1-8) (free acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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